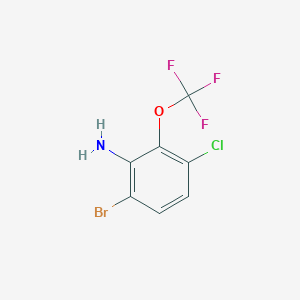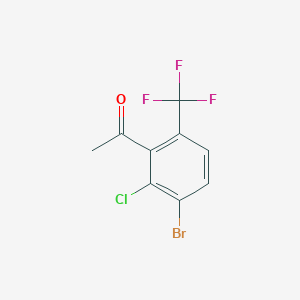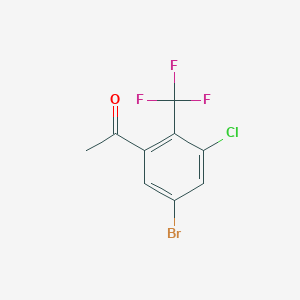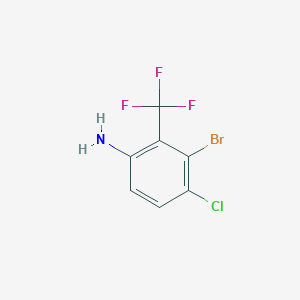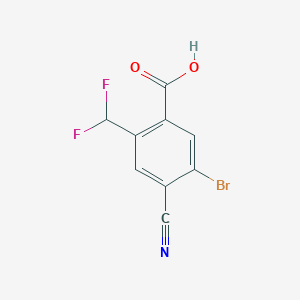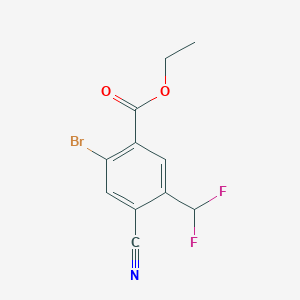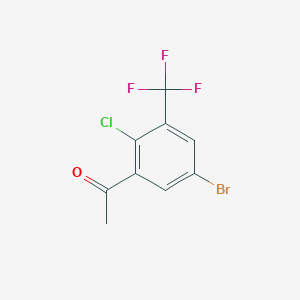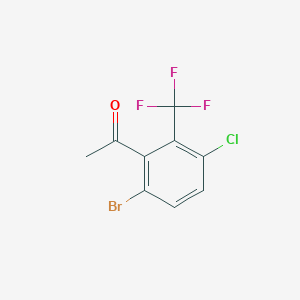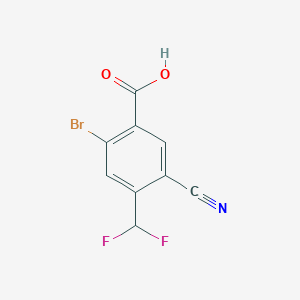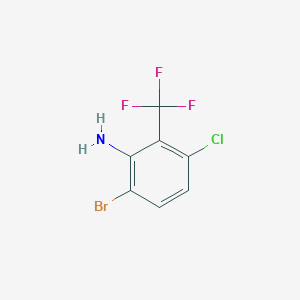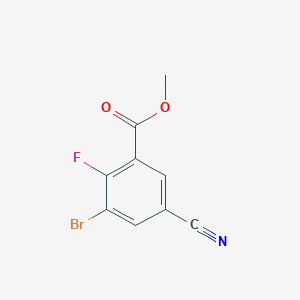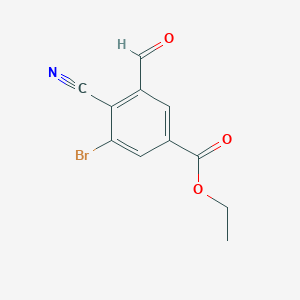
Ethyl 2-bromo-6-cyano-4-formylbenzoate
Descripción general
Descripción
Ethyl 2-bromo-6-cyano-4-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-cyano-4-formylbenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and formylation of ethyl benzoate derivatives. One common method involves the following steps:
Bromination: Ethyl benzoate is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield ethyl 2-bromobenzoate.
Cyanation: The brominated product is then subjected to a cyanation reaction using a cyanide source like copper(I) cyanide to introduce the cyano group, forming ethyl 2-bromo-6-cyanobenzoate.
Formylation: Finally, the cyano compound undergoes formylation using a formylating agent such as formic acid or formamide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Ethyl 2-azido-6-cyano-4-formylbenzoate or ethyl 2-thiocyanato-6-cyano-4-formylbenzoate.
Reduction: Ethyl 2-bromo-6-amino-4-hydroxybenzoate.
Oxidation: Ethyl 2-bromo-6-cyano-4-carboxybenzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-6-cyano-4-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-6-cyano-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine, cyano, and formyl groups contribute to its reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.
Comparación Con Compuestos Similares
Ethyl 2-bromo-6-cyano-4-formylbenzoate can be compared with other benzoate derivatives such as:
Ethyl 2-bromo-4-cyano-6-formylbenzoate: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Ethyl 2-bromo-6-cyano-4-methylbenzoate:
Ethyl 2-chloro-6-cyano-4-formylbenzoate: Substitution of bromine with chlorine, resulting in different reactivity and biological activity.
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-bromo-6-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(5-13)3-7(6-14)4-9(10)12/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFQFGGEDGXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


